6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
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Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-acetylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-21(27)23-10-9-15-16(11-23)30-19(17(15)20(26)28-3)22-18(25)14-7-5-13(6-8-14)12(2)24/h5-8H,4,9-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEVCFBUKIHRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative belonging to the thienopyridine class. This class of compounds has garnered attention due to their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on existing research, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of thienopyridine derivatives typically involves multi-step organic reactions. The specific synthesis route for the compound includes:
- Formation of Thienopyridine Core : Utilizing a reaction involving ethyl and methyl groups to establish the thieno[2,3-c]pyridine structure.
- Acetylation : Introducing the acetylbenzamido group through acylation reactions.
- Dicarboxylation : Incorporating carboxylic acid functionalities to enhance solubility and biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown cytotoxic effects against various cancer cell lines. Preliminary data suggest that This compound may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation : Studies demonstrate that similar compounds can reduce cell viability significantly in both normal and cancerous cell lines.
- Induction of programmed cell death : The compound may activate intrinsic apoptotic pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Thienopyridines often act as inhibitors of key enzymes involved in cell signaling pathways that regulate cell growth and survival.
- Metal Ion Coordination : Some studies suggest that these compounds can chelate metal ions (e.g., Cu(II), Zn(II)), which may enhance their cytotoxicity by disrupting metal-dependent enzymatic functions.
Case Studies and Research Findings
A systematic review of literature reveals several case studies highlighting the biological activity of similar thienopyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
